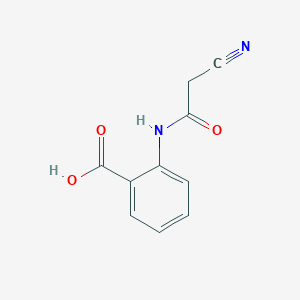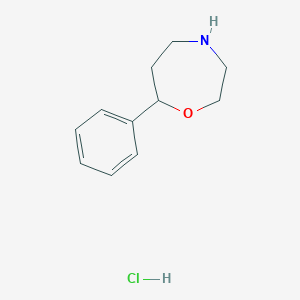![molecular formula C13H8F3N3O2 B2504679 5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole CAS No. 1255777-52-6](/img/structure/B2504679.png)
5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of a pyrrol and a trifluoromethoxy phenyl group suggests potential for varied biological activities and interesting physicochemical properties.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves the reaction of hydrazides with carbon disulfide or cyclization of amidoximes with carboxylic acids. In the case of difluoromethylene-containing 1,2,4-oxadiazole compounds, the reaction of 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate in aqueous acetonitrile solution at ambient temperature has been reported to afford various difluoromethylenated 1,2,4-oxadiazole-containing compounds . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is often confirmed using spectroscopic methods such as MS, IR, 1H, and 13C NMR . Advanced techniques like 13C APT, 1H/13C 2D (HETCOR), and NOE (1H) NMR, along with molecular modeling, are used for detailed structure examination to evaluate conformation, configuration, and substituent effects . These methods would be applicable for the structural analysis of "this compound".
Chemical Reactions Analysis
1,2,4-Oxadiazole derivatives can participate in various chemical reactions due to their reactive nature. For instance, the reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione selectively gives a product of the Paal–Knorr reaction . The reactivity of the oxadiazole ring can lead to the formation of various compounds with potential pharmacological activity. The specific reactivity of "this compound" would need to be studied to understand its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. For example, the fluorescence spectral characteristics of certain oxadiazole derivatives in dichloromethane were found to be less correlated with substituent groups on the pyrazole and benzene moieties . The trifluoromethoxy group in "this compound" could impart unique electronic properties due to its strong electron-withdrawing nature, potentially affecting the compound's optical properties. Polymorphism, which can significantly affect the physical properties of a compound, has been observed in certain 1,3,4-oxadiazole derivatives .
科学的研究の応用
Antitubercular Agents
A study focused on synthesizing novel pyrrole derivatives, including those related to the 1,2,4-oxadiazole framework, demonstrated moderate to good antitubercular activity. The research aimed to explore the effects of substituents on phenyl groups and oxadiazole fragments on Mycobacterium tuberculosis inhibition, providing a basis for further drug design and development against tuberculosis (S. Joshi et al., 2015).
Anti-Protozoal and Anti-Cancer Agents
Compounds containing 1,2,4-oxadiazole and 1,2,3-triazole heterocycles have shown various biological activities, including anti-protozoal and anti-cancer properties. A series of novel oxadiazolyl pyrrolo triazole diones were synthesized and investigated for their in vitro anti-protozoal and cytotoxic activities, highlighting the chemical's potential in developing treatments for protozoal infections and cancer (Y. Dürüst et al., 2012).
Antimicrobial Activity
New derivatives of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole containing piperidine or pyrrolidine ring were synthesized and found to exhibit strong antimicrobial activity. This study highlights the potential of these compounds in developing new antimicrobial agents, crucial for addressing the growing issue of antibiotic resistance (K. Krolenko et al., 2016).
Apoptosis Inducers and Anticancer Agents
A specific derivative, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, was identified as a novel apoptosis inducer through high-throughput screening. This compound showed activity against several breast and colorectal cancer cell lines, offering insights into its potential as a cancer therapeutic agent by inducing apoptosis in cancer cells (Han-Zhong Zhang et al., 2005).
Antioxidant, Analgesic, and Anti-Inflammatory Actions
Research on 1,3,4-oxadiazole and pyrazole novel derivatives highlighted their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds demonstrated various pharmacological activities, emphasizing their utility in developing new therapeutic agents (M. Faheem, 2018).
Material Science Applications
In the context of material science, m-terphenyl oxadiazole derivatives have been synthesized and utilized as electron transporters and hole/exciton blockers for blue, green, and red phosphorescent organic light-emitting diodes (OLEDs). These materials contributed to reduced driving voltages and high efficiency in OLEDs, illustrating the compound's versatility beyond medicinal applications (Cheng-Hung Shih et al., 2015).
将来の方向性
特性
IUPAC Name |
5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O2/c14-13(15,16)20-9-5-3-8(4-6-9)11-18-12(21-19-11)10-2-1-7-17-10/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCVAEJPBWXFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B2504597.png)


![5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2504600.png)
![5-bromo-2-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2504602.png)
![[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2504605.png)

![7-(4-fluorophenyl)-3-((4-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2504611.png)
![4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine](/img/no-structure.png)
![2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2504615.png)

